molecular formula C19H20FN5O2 B2732119 8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-81-3

8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2732119
CAS RN: 887458-81-3
M. Wt: 369.4
InChI Key: YSKFYEGZKCVBOU-UHFFFAOYSA-N
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Description

The compound “8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It’s worth noting that similar derivatives have been studied for their antidepressant-like properties and safety profiles .

Scientific Research Applications

Flame Retardants and Polymer Additives

Mechanism of Action

While the exact mechanism of action for this compound is not provided, similar imidazopurine-2,4-dione derivatives have been found to exhibit antidepressant-like activity in the forced swim test, which was partially mediated by 5-HT1A receptor activation .

Safety and Hazards

In terms of safety and hazards, similar imidazopurine-2,4-dione derivatives did not show anticholinergic properties, but after repeated administration, they induced weak sedation and lipid metabolism disturbances without affecting serum glucose level .

Future Directions

The future directions for this compound could involve further studies to understand its potential therapeutic effects, safety profile, and mechanism of action. Given the antidepressant-like activity observed in similar compounds , it could be of interest in the field of neuropsychopharmacology.

properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFYEGZKCVBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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